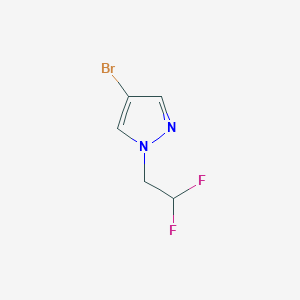

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

CAS No.: 1049730-36-0

Cat. No.: VC2932234

Molecular Formula: C5H5BrF2N2

Molecular Weight: 211.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049730-36-0 |

|---|---|

| Molecular Formula | C5H5BrF2N2 |

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | 4-bromo-1-(2,2-difluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 |

| Standard InChI Key | NEZQCHLMQBJZIM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(F)F)Br |

| Canonical SMILES | C1=C(C=NN1CC(F)F)Br |

Introduction

Chemical Structure and Properties

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is characterized by its specific molecular structure and physicochemical properties that make it valuable for various synthetic applications. The compound features a pyrazole core with strategic functional group substitutions.

Basic Structural Information

The compound consists of a pyrazole ring with a bromine substituent at the 4-position and a difluoroethyl group at the nitrogen in position 1. This arrangement contributes to its distinctive chemical behavior and reactivity patterns.

| Property | Value |

|---|---|

| CAS Number | 1049730-36-0 |

| Molecular Formula | C₅H₅BrF₂N₂ |

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | 4-bromo-1-(2,2-difluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 |

| Standard InChIKey | NEZQCHLMQBJZIM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(F)F)Br |

The molecular structure features the pyrazole ring with positions for functional group attachment that determine its chemical behavior and potential applications. The bromine at the 4-position serves as an important site for further functionalization, while the difluoroethyl group at position 1 contributes to the compound's lipophilicity and potential biological activity.

Synthesis Methods

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves several strategic chemical transformations to construct the pyrazole core and introduce the specific functional groups.

Key Reaction Steps

The synthesis typically includes the following key steps:

-

Formation of the pyrazole core structure

-

Bromination at the 4-position, often using N-bromosuccinimide (NBS) or bromine

-

Introduction of the difluoroethyl group at the 1-position through nucleophilic substitution

The nucleophilic substitution reaction for introducing the difluoroethyl group generally employs bases such as potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction conditions must be carefully controlled to ensure regioselectivity, particularly when introducing the difluoroethyl group at the desired position on the pyrazole ring.

Chemical Reactivity and Transformations

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Functionalization Reactions

The bromine substituent at the 4-position serves as an excellent site for various functionalization reactions:

-

Cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkynyl groups

-

Metal-halogen exchange: Treatment with strong bases like n-butyllithium can generate reactive organolithium intermediates

-

Nucleophilic substitution: Displacement of bromine with nucleophiles like amines or alkoxides

These transformations allow for the synthesis of more complex derivatives with potential applications in pharmaceutical research.

Structural Modifications

The compound can serve as a starting material for the synthesis of more complex structures:

-

Carboxylation at the 3 or 5 positions can yield compounds like 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006462-05-0)

-

Introduction of methyl ester groups can produce derivatives like Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1823843-16-8)

-

Formylation reactions can yield aldehyde derivatives such as 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2101200-03-5)

These modifications expand the range of potential applications for this compound and its derivatives.

Related Compounds and Structural Analogues

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole belongs to a family of structurally related compounds with varying substituents and functional groups. Examining these related structures provides insights into structure-activity relationships and potential applications.

Comparison with Structural Analogues

The following table presents a comparison of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole with several structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | 1049730-36-0 | C₅H₅BrF₂N₂ | 211.01 | Reference compound |

| 4-Bromo-1-(difluoromethyl)-1H-pyrazole | 956477-67-1 | C₄H₃BrF₂N₂ | 196.98 | Difluoromethyl instead of difluoroethyl group |

| 4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole | 1247470-10-5 | C₇H₉BrF₂N₂ | 239.06 | Additional methyl groups at positions 3 and 5 |

| 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole | Not specified | C₅H₄BrClF₂N₂ | 245.46 | Bromine at position 3 and chlorine at position 4 |

| 4-Bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole | 1856019-05-0 | C₈H₁₁BrF₂N₂O | 269.09 | Addition of ethoxymethyl group at position 3 |

This structural diversity demonstrates the versatility of the pyrazole scaffold and the potential for developing compounds with optimized properties for specific applications .

Functional Derivatives

Several functional derivatives of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole have been synthesized and characterized:

-

Carboxylic acid derivatives: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006462-05-0) features a carboxylic acid group at position 3, potentially enhancing water solubility and providing a site for further functionalization .

-

Ester derivatives: Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1429419-32-8) and Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1823843-16-8) represent ester modifications at positions 3 and 5, respectively .

-

Aldehyde derivatives: 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2101200-03-5) contains an aldehyde group at position 5, making it suitable for reactions such as aldol condensations, reductive aminations, and Wittig reactions .

These derivatives expand the chemical space around the core structure and provide diverse reactivity profiles for various applications.

Biological Activities and Applications

Pyrazole derivatives, including fluorinated variants like 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, have attracted significant interest in pharmaceutical research due to their diverse biological activities.

Role in Organic Synthesis

Beyond potential biological applications, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a valuable building block in organic synthesis:

-

Synthesis of heterocyclic compounds: The compound can serve as a starting material for constructing more complex heterocyclic systems.

-

Development of agrochemicals: Fluorinated pyrazole derivatives have applications in agricultural chemistry, particularly in the development of fungicides and insecticides.

-

Medicinal chemistry research: The compound provides a scaffold for medicinal chemistry exploration, where systematic modifications can lead to the discovery of compounds with enhanced biological activities.

Analytical Characterization

The characterization of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and its derivatives typically employs various spectroscopic and analytical techniques to confirm structure, purity, and properties.

Spectroscopic Analysis

Several spectroscopic methods are commonly used to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR provide information about the structural integrity of the compound. The pyrazole ring typically shows characteristic signals, along with signals for the difluoroethyl group and other substituents.

-

Infrared (IR) Spectroscopy: IR analysis can identify functional groups and provide confirmation of structural features.

-

Mass Spectrometry (MS): This technique confirms the molecular weight and fragmentation pattern, which are characteristic of the compound's structure.

Current Research and Future Perspectives

Research involving 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and related compounds continues to evolve, with several promising directions for future investigation.

Recent Developments

Recent research has focused on exploring the potential of fluorinated pyrazole derivatives in various applications:

-

Medicinal chemistry: The incorporation of fluorine atoms, as in the difluoroethyl group, has gained significant attention in drug design due to improvements in metabolic stability, membrane permeability, and target binding interactions.

-

Material science: Fluorinated heterocycles, including pyrazole derivatives, have been investigated for applications in materials science, particularly in the development of functional materials with unique properties.

-

Synthetic methodology: Ongoing research aims to develop more efficient and selective methods for synthesizing and functionalizing these compounds, including green chemistry approaches.

Future Research Directions

Several promising areas for future research involving 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole include:

-

Structure-activity relationship studies: Systematic exploration of structural modifications to optimize biological activities.

-

Development of targeted therapeutics: Design of compounds targeting specific biological pathways or disease mechanisms.

-

Sustainable synthesis methods: Investigation of more environmentally friendly approaches to synthesizing these compounds.

-

Combination with other pharmacophores: Integration of the fluorinated pyrazole scaffold with other bioactive molecular fragments to create hybrid molecules with enhanced properties.

As research continues, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and its derivatives are likely to remain valuable tools in organic synthesis and pharmaceutical development, with potential applications extending beyond current understanding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume